molecular formula C13H14N4O3 B5623145 N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B5623145
M. Wt: 274.28 g/mol
InChI Key: NHCHDVPEFSIFML-UHFFFAOYSA-N
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Description

The study of "N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide" falls within the broader chemical research domain focused on pyrazole derivatives. These compounds are of interest for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of similar pyrazole compounds typically involves condensation reactions under specific conditions. For instance, a method for synthesizing related compounds involves condensing amino-nitroguanidine with pentane-2,4-dione under alkaline catalysis, indicating a potential pathway for the compound (Ozerova et al., 2015).

Molecular Structure Analysis

X-ray diffraction analysis is commonly employed to characterize the molecular structure of pyrazole derivatives, revealing detailed conformational and crystalline properties (Prabhuswamy et al., 2016). Such studies provide insights into the three-dimensional arrangement of atoms and the molecular geometry.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-4-5-10(6-9(8)2)15-13(18)12-11(17(19)20)7-14-16(12)3/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHDVPEFSIFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dimethylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

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